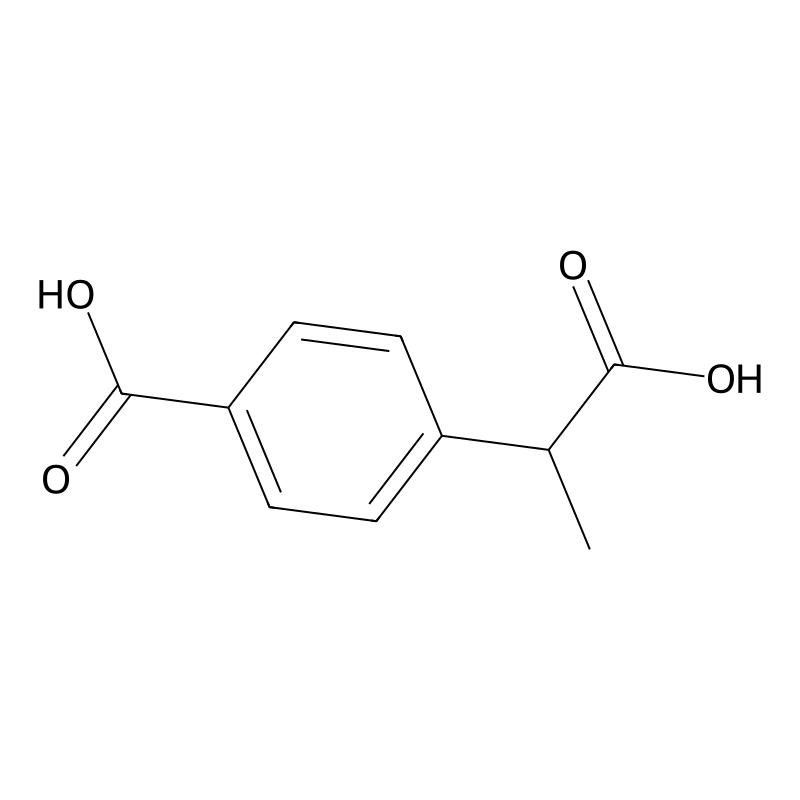4-(1-Carboxyethyl)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4-(1-Carboxyethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 and a CAS number of 67381-50-4. This compound features a benzoic acid structure with a carboxyethyl group attached to the para position of the benzene ring. The presence of both carboxylic acid and ethyl groups contributes to its unique chemical properties, making it a subject of interest in various fields, including organic chemistry and pharmacology.
The compound is characterized by its white crystalline appearance and is soluble in polar solvents. Its structure can be represented as follows:
textO ||C6H4-C-COOH | CH2 | COOH
Pharmaceutical Research:
- Drug discovery and development: 4-CEBA might serve as a starting point for designing and developing new drugs due to its structural similarity to existing bioactive compounds. However, further research is needed to understand its specific properties and potential therapeutic effects [].
Material Science:
- Organic synthesis: 4-CEBA can be used as a building block in the synthesis of various organic materials with desired properties. For example, it can be incorporated into polymers to create new functional materials [].
Environmental Science:
- Biodegradation studies: Understanding the biodegradation pathways of 4-CEBA can be helpful in assessing its environmental impact and developing strategies for bioremediation [].
Analytical Chemistry:
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. This reaction typically involves the conversion of the alcohol group to a carbonyl group, enhancing the reactivity of the molecule.
- Reduction: Reduction reactions can convert the carboxylic acid group into primary alcohols or aldehydes, depending on the reducing agent used.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often utilized in various industrial applications .
The biological activity of 4-(1-Carboxyethyl)benzoic acid has been explored in various studies, revealing potential anti-inflammatory and analgesic properties. It may interact with biological pathways involved in pain perception and inflammation, although specific mechanisms remain under investigation. Furthermore, compounds with similar structures often exhibit antioxidant properties, suggesting that 4-(1-Carboxyethyl)benzoic acid may also possess some degree of antioxidant activity.
Several synthesis methods have been reported for 4-(1-Carboxyethyl)benzoic acid:
- Direct Carboxylation: One method involves the direct carboxylation of substituted benzenes using carbon dioxide under high pressure and temperature conditions.
- Alkylation Reactions: The compound can be synthesized through alkylation reactions where benzoic acid derivatives are treated with ethyl halides in the presence of a base.
- Multi-step Synthesis: A more complex route may involve multiple steps, including Friedel-Crafts acylation followed by subsequent functional group modifications to introduce the carboxyethyl moiety .
4-(1-Carboxyethyl)benzoic acid has various applications across different fields:
- Pharmaceuticals: Its potential anti-inflammatory and analgesic properties make it a candidate for drug development.
- Agriculture: This compound may be used as an intermediate in the synthesis of agrochemicals.
- Chemical Industry: It serves as a building block for synthesizing other organic compounds, including polymers and dyes.
Interaction studies involving 4-(1-Carboxyethyl)benzoic acid have focused on its ability to bind with various biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, which could influence its effectiveness as a therapeutic agent. Additionally, studies on its interactions with other compounds suggest synergistic effects when combined with certain anti-inflammatory drugs, enhancing their efficacy .
Several compounds exhibit structural similarities to 4-(1-Carboxyethyl)benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple aromatic carboxylic acid; widely used as a preservative. |
| 3-Hydroxybenzoic Acid | C7H6O3 | Contains a hydroxyl group; exhibits antioxidant properties. |
| 4-Aminobenzoic Acid | C7H7NO2 | Contains an amino group; used in dye synthesis and as a pharmaceutical intermediate. |
Uniqueness: What sets 4-(1-Carboxyethyl)benzoic acid apart from these compounds is its combination of both carboxylic acid and ethyl functionalities at the para position, which influences its reactivity and potential biological activity differently than its counterparts.







